REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:22])[CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18](=[O:21])[CH2:19]Cl)[CH2:14][CH2:13]1.[Cl:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[OH:30].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:22])[CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18](=[O:21])[CH2:19][O:30][C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=2[Cl:23])[CH2:14][CH2:13]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.194 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(CN1CCN(CC1)C(CCl)=O)=O
|
Name
|
|
Quantity
|
0.092 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirred for 48h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
purified by Prep TLC (10:1 DCM:MeOH)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(CN1CCN(CC1)C(COC1=C(C=CC=C1)Cl)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |